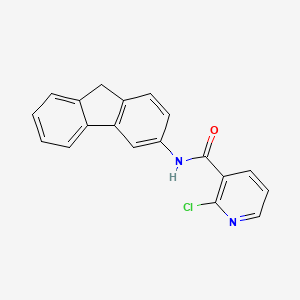![molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5](/img/structure/B2571831.png)
Bicyclo[4.1.0]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]heptane-2-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to the second carbon atom This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptane-2-carbonitrile has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-carbonitrile can be synthesized through the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile. This process involves irradiation in hexane with unfiltered light from a medium-pressure mercury arc lamp, resulting in the conversion to bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile in a 20:1 ratio .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques, including photochemical reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptane-2-carbonitrile undergoes various chemical reactions, including:
Photorearrangement: This reaction involves the rearrangement of the bicyclic structure under light irradiation, leading to different isomeric forms.
Cycloaddition: The compound can participate in [2 + 1] cycloaddition reactions with nucleophilic carbenes, forming unique bicyclic scaffolds.
Common Reagents and Conditions
Photorearrangement: Requires a medium-pressure mercury arc lamp and hexane as the solvent.
Cycloaddition: Involves visible light irradiation without the need for exogenous catalysts or additives.
Major Products
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]heptane-2-carbonitrile involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This strain release serves as a thermodynamic driving force for various transformations, including nucleophilic addition and coordination to metal species . The double bond within the skeleton also provides kinetic opportunities for initiating these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in enantioselective synthesis and catalysis.
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of bioactive compounds.
Bicyclo[1.1.0]butane: Exhibits diverse chemistry and serves as a synthetic precursor to cyclobutanes and azetidines.
Uniqueness
Bicyclo[4.1.0]heptane-2-carbonitrile is unique due to its specific ring strain and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo photorearrangement and cycloaddition reactions distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
bicyclo[4.1.0]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZRHCLYWZAFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)
![N-(cyanomethyl)-5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2571751.png)


![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)






![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)
